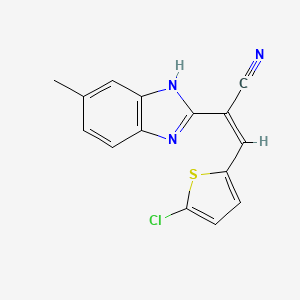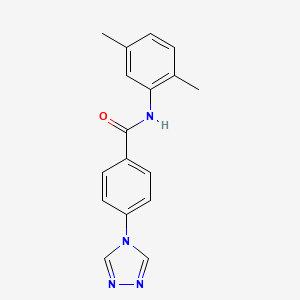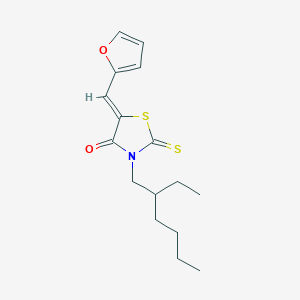
3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. This compound is a member of the benzimidazole family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but several studies have proposed possible mechanisms. One proposed mechanism is that the compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Another proposed mechanism is that the compound induces oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and disrupt the cell cycle in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal strains by disrupting cell wall synthesis and membrane integrity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile for lab experiments is its potent activity against cancer cells and infectious agents. This makes it a valuable tool for studying the mechanisms of cancer and infectious diseases. However, one limitation is that the compound may have off-target effects on other cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further explore its mechanism of action and identify its molecular targets. This can provide insight into the cellular processes that are affected by the compound and help to optimize its use in medicine and biotechnology.
Another direction is to investigate the potential of this compound as a lead compound for drug development. The compound has shown promising activity against cancer cells and infectious agents, and further optimization may lead to the development of new therapeutics.
Finally, future research can explore the potential of this compound as a tool for studying cellular processes. The compound's potent activity against cancer cells and infectious agents can be used to investigate the mechanisms of cancer and infectious diseases and identify new targets for drug development.
Synthesis Methods
The synthesis of 3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-1H-benzimidazole-2-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acrylonitrile to obtain the final compound. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Scientific Research Applications
3-(5-chloro-2-thienyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been the subject of several scientific studies due to its potential applications in medicine and biotechnology. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been in the field of infectious diseases. Studies have shown that this compound has antimicrobial activity against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the growth of the malaria parasite Plasmodium falciparum.
properties
IUPAC Name |
(Z)-3-(5-chlorothiophen-2-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3S/c1-9-2-4-12-13(6-9)19-15(18-12)10(8-17)7-11-3-5-14(16)20-11/h2-7H,1H3,(H,18,19)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVZFSKFVNZLRQ-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-5-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5418421.png)
![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![8-(5-methyl-2-phenyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418436.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)

![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)

![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)